molecular formula C11H19ClN2O B3233601 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone CAS No. 1353947-36-0

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B3233601
CAS No.: 1353947-36-0
M. Wt: 230.73 g/mol
InChI Key: BMCQGISLFDBTFR-UHFFFAOYSA-N
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Description

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a chloro-substituted ethanone derivative featuring a pyrrolidine core modified with a cyclopropylmethylamino group.

Properties

IUPAC Name

2-chloro-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-13(10-2-3-10)7-9-4-5-14(8-9)11(15)6-12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQGISLFDBTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146413
Record name Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353947-36-0
Record name Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353947-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of pyrrolidine with a cyclopropyl-methyl-amino group, followed by the introduction of the chloroethanone moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related derivatives. Below is a detailed analysis:

Structural Analogues

2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS: 1354010-70-0) Key Differences: Replaces the pyrrolidine ring with a piperidine ring, increasing ring size from five- to six-membered. Physical Properties:

  • Molecular Formula: C₁₁H₁₉ClN₂O
  • Molar Mass: 230.73 g/mol
  • Density: 1.17±0.1 g/cm³
  • Boiling Point: 357.0±37.0 °C
  • pKa: 8.17±0.20 (weak base, influencing solubility and absorption) .

2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone Key Differences: Features an indole moiety instead of a pyrrolidine/piperidine system. Synthesis: Low yield (11%) due to steric hindrance or reactivity challenges during chloroacetylation .

Data Table: Comparative Physical and Chemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Structural Feature
Target Compound C₁₂H₂₀ClN₂O 258.76 N/A N/A N/A Pyrrolidine + cyclopropylmethyl
2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone C₁₁H₁₉ClN₂O 230.73 1.17±0.1 357.0±37.0 8.17±0.20 Piperidine core
2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone C₁₀H₇Cl₂NO 228.08 N/A N/A N/A Indole substituent

Functional and Pharmacokinetic Implications

  • Ring Size :
    • Pyrrolidine (5-membered) vs. piperidine (6-membered): Smaller rings may impose torsional strain but offer rigidity, influencing binding kinetics. Piperidine derivatives often exhibit enhanced metabolic stability .
  • Chlorine atoms enhance electrophilicity, which may affect reactivity in synthetic pathways or interactions with nucleophilic residues in biological targets .
  • Synthetic Efficiency :
    • Piperidine-based derivatives (e.g., CAS: 1354010-70-0) are well-characterized, whereas pyrrolidine analogs like the target compound may require optimization of reaction conditions (e.g., catalysts, solvents) to improve yields .

Biological Activity

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, with the molecular formula C11H19ClN2O, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a chloro group attached to an ethanone moiety and a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group, which contributes to its diverse interactions within biological systems.

PropertyValue
Molecular FormulaC11H19ClN2O
Molecular Weight230.73 g/mol
Boiling PointPredicted: 341.3 ± 37.0 °C
Density1.20 ± 0.1 g/cm³
pKa8.17 ± 0.20

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Its structural features allow it to modulate the activity of these targets, potentially leading to antiviral and neuropharmacological effects.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties, particularly in inhibiting viral replication mechanisms. Its structural characteristics facilitate effective interactions with viral proteins, making it a candidate for further pharmacological development aimed at treating viral infections.

Antimicrobial Activity

In addition to its antiviral potential, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of pyrrolidine compounds often possess antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria .

Comparative Antimicrobial Activity

Compound NameMIC (mg/mL)Activity Type
This compound0.0039 - 0.025Antibacterial
Sodium pyrrolidideVariesAntibacterial
Other Pyrrolidine DerivativesVariesAntifungal

Neuropharmacological Potential

The presence of the pyrrolidine ring in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been associated with central nervous system activity, indicating that further investigation into the neuropharmacological effects of this compound could yield valuable insights into its therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Antiviral Study : A study focused on the compound's ability to inhibit viral replication demonstrated promising results, suggesting further exploration could lead to effective antiviral therapies.
  • Antimicrobial Evaluation : In vitro tests have shown that derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with complete inhibition observed within hours at low concentrations .
  • Neuropharmacological Research : Investigations into the effects of pyrrolidine derivatives on neurotransmitter systems have indicated potential for developing treatments for neurological disorders.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone?

Methodological Answer:
The synthesis involves alkylation of a pyrrolidine-based amine with a chloroethanone derivative. A biphasic liquid–solid system (dry acetone, K₂CO₃, catalytic KI) at 60°C is effective for coupling cyclopropyl-methyl-amine-modified pyrrolidine with 2-chloroethanone intermediates . Reaction progress should be monitored via HPLC to optimize yield (44–78%) and purity. Post-synthesis, purification via column chromatography and characterization by ¹H/¹³C NMR, LC/MS, and elemental analysis are critical to confirm structural integrity .

Advanced: How can crystallographic data resolve ambiguities in the structural determination of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is essential for resolving complex stereochemistry. For example, similar ethanone derivatives (e.g., 2-chloro-1-(3,3-dimethyl-2,6-diphenyl-piperidin-1-yl)ethanone) required iterative refinement to address disorder in the pyrrolidine and cyclopropyl groups . High-resolution data (>1.0 Å) and twin refinement may be necessary to resolve overlapping electron density in the methyl-amino-pyrrolidine moiety .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., cyclopropyl CH₂, pyrrolidine N-CH₂-Cl).
  • LC/MS : Confirm molecular weight (M+H⁺/M+Na⁺ peaks) and detect impurities.
  • Elemental Analysis : Validate C/H/N ratios (±0.4% tolerance) .
    Advanced: 2D NMR (COSY, HSQC) can resolve signal overlap in the crowded pyrrolidine region .

Advanced: How to address contradictory data between computational modeling and experimental results (e.g., stability or reactivity)?

Methodological Answer:
Contradictions may arise from solvent effects or conformational flexibility. For example:

  • DFT Calculations : Compare optimized geometries (e.g., Gaussian, ORCA) with SCXRD data to validate ground-state conformers .
  • MD Simulations : Assess dynamic behavior (e.g., cyclopropyl ring puckering) in explicit solvent models.
  • Experimental Validation : Re-run assays under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Spill Management : Neutralize with sand/sorbent, then dispose as hazardous waste .

Advanced: How to design pharmacological assays to evaluate its bioactivity (e.g., anticonvulsant potential)?

Methodological Answer:

  • Target Selection : Prioritize receptors (e.g., GABAₐ) based on structural analogs (e.g., N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity) .
  • In Vitro Assays : Use patch-clamp electrophysiology or fluorescence-based calcium flux assays.
  • Dose-Response : Test 0.1–100 µM ranges in neuronal cell lines (e.g., SH-SY5Y) with positive controls (e.g., diazepam) .

Advanced: What strategies mitigate challenges in synthesizing the cyclopropyl-methyl-amino-pyrrolidine moiety?

Methodological Answer:

  • Amino Protection : Use Boc or Fmoc groups to prevent undesired alkylation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 3 h) and improve yield .
  • Chiral Resolution : Employ chiral HPLC or enzymatic resolution if stereocenters are present .

Basic: How to troubleshoot poor yields in the final alkylation step?

Methodological Answer:

  • Reagent Quality : Ensure anhydrous conditions and fresh 2-chloroethanone derivatives.
  • Catalyst Optimization : Increase KI concentration (1–5 mol%) to enhance nucleophilicity .
  • Temperature Gradient : Test 50–70°C to balance reaction rate and decomposition .

Advanced: Can computational models predict metabolic stability or toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, BBB penetration, and hERG inhibition.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., cyclopropane ring oxidation via CYP3A4) .
  • Toxicity Screening : Run Ames test (in silico) for mutagenicity and HepG2 cell viability assays .

Basic: What are the compound’s key physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility : Likely low in water; use DMSO or ethanol for stock solutions.
  • Stability : Susceptible to hydrolysis (chloroethanone group); store desiccated .
  • PSA : ~40–50 Ų (estimated), indicating moderate membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

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